molecular formula C12H9N3 B3037611 4-(6-Aminopyridin-3-yl)benzonitrile CAS No. 503536-78-5

4-(6-Aminopyridin-3-yl)benzonitrile

Cat. No.: B3037611
CAS No.: 503536-78-5
M. Wt: 195.22 g/mol
InChI Key: PKZQNCDYDLFBAI-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)benzonitrile (CAS 503536-78-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol, this compound belongs to the class of benzonitrile derivatives, which are recognized as valuable scaffolds in pharmaceutical development . The nitrile functional group is a key feature in modern medicinal chemistry, often employed to enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates . While specific biological data for this exact compound is not fully detailed in public literature, its structure, featuring an aminopyridine linked to a benzonitrile, identifies it as a promising building block for the synthesis of more complex molecules. Research into similar benzonitrile derivatives has shown their potential as kinase inhibitors, indicating its possible application in the development of targeted therapies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a critical intermediate in their exploratory synthesis projects, particularly in the fields of oncology, neurodegenerative diseases, and other areas where kinase modulation is relevant.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQNCDYDLFBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292678
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-78-5
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503536-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Amino-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Significance of 4-(6-Aminopyridin-3-yl)benzonitrile

This compound consists of a pyridine ring substituted with an amino group at the 6-position and a benzonitrile moiety at the 3-position. This structure enables dual functionality: the amino group participates in hydrogen bonding, while the benzonitrile group contributes to π-π stacking interactions, making it valuable in drug design. Its applications span HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cyclin-dependent kinase (CDK) inhibitors, as seen in analogs like palbociclib.

Synthetic Strategies for this compound

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For this compound, this method involves coupling 3-bromo-6-aminopyridine with 4-cyanophenylboronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C, 12 hours

This method achieves yields of 85–92%, with the amino group protected as a tert-butyl carbamate (Boc) to prevent side reactions. Deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane.

Buchwald-Hartwig Amination

An alternative route employs Buchwald-Hartwig amination to introduce the amino group post-coupling. Here, 3-bromobenzonitrile is coupled with 3-aminopyridine using:

  • Catalyst : Pd₂(dba)₃ (3 mol%)
  • Ligand : XantPhos (6 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene, 110°C, 24 hours

Yields range from 78–84%, though steric hindrance from the benzonitrile group can reduce efficiency.

Photocatalytic C–H Functionalization

Recent advancements leverage visible-light photocatalysis for direct C–H arylation, avoiding pre-functionalized substrates. A representative protocol from patent CN108558792B uses:

  • Photocatalyst : Acridine salt (0.1 equiv)
  • Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.5 equiv)
  • Solvent : Anhydrous dichloroethane
  • Light Source : Blue LED (450 nm), 10 hours

This one-pot method converts 2-aminopyridine and 4-cyanophenylboronic acid into the target compound with 90–95% yield, eliminating heavy metals and hazardous hydrogen gas.

Multi-Component Reactions (MCRs)

The Groebke-Blackburn-Bienaymé (GBBR) reaction constructs imidazo[1,2-a]pyridines, which can be functionalized to this compound. For example:

  • Condense 2-aminopyridine with 4-cyanobenzaldehyde and tert-butyl isocyanide in MeOH/THF.
  • Heat at 80°C for 4 hours to form the imidazopyridine intermediate.
  • Oxidize with N-iodosuccinimide (NIS) to introduce the nitrile group.

This approach yields 65–75%, with the advantage of modularity but requiring additional oxidation steps.

Comparative Analysis of Synthetic Methods

Method Yield (%) Catalyst System Key Advantages Limitations
Suzuki-Miyaura Coupling 85–92 Pd(PPh₃)₄/K₂CO₃ High regioselectivity Requires Boc protection
Buchwald-Hartwig 78–84 Pd₂(dba)₃/XantPhos Direct amination Sensitive to steric effects
Photocatalytic 90–95 Acridine salt/TEMPO Green chemistry, one-pot synthesis Specialized light equipment needed
GBBR MCR 65–75 None Modular scaffold diversity Multi-step oxidation required

Mechanistic Insights and Optimization

Palladium-Catalyzed Pathways

In Suzuki couplings, oxidative addition of 3-bromo-6-Boc-aminopyridine to Pd(0) forms a Pd(II) intermediate, which transmetallates with 4-cyanophenylboronic acid. Reductive elimination yields the coupled product. Key to success is the use of bulky ligands (e.g., SPhos) to suppress homocoupling.

Photoredox Mechanisms

The acridine salt photocatalyst absorbs blue light, transitioning to an excited state that oxidizes TEMPO. This generates a radical cation, which abstracts a hydrogen atom from 2-aminopyridine, forming a pyridyl radical. Subsequent coupling with 4-cyanophenylboronic acid proceeds via a radical-polar crossover mechanism.

Industrial-Scale Considerations

For kilogram-scale production, the photocatalytic method is preferred due to its safety profile and cost-effectiveness. A plant-scale setup reported in CN108558792B uses:

  • Reactor : Continuous-flow photoreactor
  • Throughput : 1.2 kg/day
  • Purity : >99% (HPLC)
  • Cost : $120–150/kg

In contrast, palladium-based methods incur higher costs ($200–250/kg) due to catalyst recycling challenges.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Aminopyridin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 4-(6-Aminopyridin-3-yl)benzonitrile with three structurally related compounds:

Compound Name Molecular Formula (Calculated) Key Functional Groups Applications Synthesis Highlights Safety Profile
This compound C₁₂H₈N₃ (179.21 g/mol) Benzonitrile, 6-aminopyridine Pharmaceutical intermediates Not reported in evidence Likely requires PPE (analogous to )
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ (194.23 g/mol) Benzonitrile, 4-aminophenyl Laboratory reagent Not detailed Full PPE (face shield, gloves)
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile C₂₁H₁₅N₇O₂ (405.39 g/mol) Pyrazole, nitrophenyl, carbonitrile Pharmaceutical research Ionic liquid synthesis, 93% yield Standard lab precautions
Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate C₁₄H₂₀N₄O₂ (292.34 g/mol) Piperazine, tert-butyl carbamate Drug development (kinase inhibitors) Marketed as a building block Not specified

Key Observations:

  • Electronic Effects: The 6-aminopyridine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to 3-(4-Aminophenyl)benzonitrile, which lacks heterocyclic nitrogen atoms .
  • Synthetic Efficiency: While the pyrazolo-pyridine derivative achieves a 93% yield via ionic liquid-mediated synthesis , the absence of synthetic data for this compound limits direct comparisons.
  • Pharmaceutical Relevance: The tert-butyl piperazine analog highlights the importance of nitrogen-rich scaffolds in drug development, suggesting that the target compound’s aminopyridine group could similarly modulate target binding.

Biological Activity

4-(6-Aminopyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H9N3, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its applications in drug development and as a biochemical probe.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile moiety linked to a 6-aminopyridine group. This configuration allows for various interactions with biological targets, making it a versatile compound in research.

PropertyValue
Molecular FormulaC12H9N3
Molecular Weight199.22 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. It has been explored as a potential ligand in various biochemical assays, particularly in the context of enzyme inhibition and receptor modulation.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties relevant to several diseases:

  • Antiviral Activity : Some studies have investigated its potential as an HIV-1 inhibitor. Compounds structurally related to this compound have shown nanomolar activity against HIV strains, suggesting that modifications to the pyridine ring could enhance efficacy against viral targets .
  • Cancer Research : The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are of significant interest in cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest or apoptosis in cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotection against oxidative stress, although specific data on this compound remains limited .

In Vitro Studies

A series of experiments have been conducted to assess the biological activity of this compound:

  • HIV Inhibition : In vitro assays demonstrated that related compounds exhibited significant antiviral activity with EC50 values ranging from 3.95 to 8.26 nM against HIV-1 IIIB .
  • HDAC Inhibition : Compounds similar to this compound were tested for neuroprotective effects, revealing that they could prevent cell death induced by oxidative stress at varying concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aminopyridine or benzonitrile components can significantly affect biological activity:

ModificationEffect on Activity
Substituents on PyridineEnhanced binding affinity
Alteration of NitrileChanges in solubility and potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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